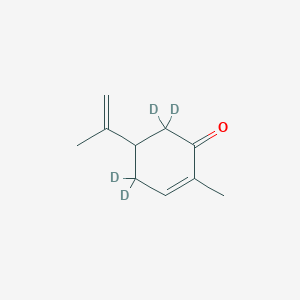

(+/-)-Carvone-d4

Description

The Significance of Isotopic Labeling in Modern Chemical Research

Isotopic labeling is a technique of paramount importance in scientific research, allowing scientists to trace the journey of molecules through chemical reactions and biological systems. nist.govimpurity.com This method involves replacing one or more atoms of a molecule with an isotope of the same element, which has a different number of neutrons but the same number of protons. nist.gov These isotopes can be stable, like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), or radioactive, such as tritium (B154650) (³H). nist.govnist.gov

The labeled molecules act as tracers, distinguishable from their non-labeled counterparts by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. impurity.comnih.gov This ability to track molecules provides profound insights into metabolic pathways, reaction mechanisms, and the pharmacokinetics of drugs—how they are absorbed, distributed, metabolized, and excreted (ADME). nist.govnih.gov Consequently, isotopic labeling is an indispensable tool in fields ranging from drug discovery and development to environmental science and metabolomics. nist.govnih.govchemicalbook.com

Overview of Carvone (B1668592) Isomers and Their Contextual Chemical Importance

Carvone is a naturally occurring monoterpenoid, a class of organic compounds found in the essential oils of many plants. nih.govtaylorandfrancis.com It exists as two stereoisomers, or enantiomers, which are mirror images of each other: (R)-(-)-carvone and (S)-(+)-carvone. nih.gov These isomers, despite having the same chemical formula and connectivity, exhibit distinct properties, most notably their scent. (R)-(-)-carvone is the primary component of spearmint oil and is responsible for its characteristic minty aroma. nih.gov In contrast, (S)-(+)-carvone is found in caraway and dill seeds and has a spicy, caraway-like smell. nih.gov

This difference in sensory perception highlights the stereospecificity of biological olfactory receptors. Beyond their use in the flavor and fragrance industries, carvone isomers are valuable starting materials for the asymmetric synthesis of more complex chemical compounds, such as other terpenoids. sbblgroup.com They also exhibit a range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, making them subjects of ongoing biomedical research. nih.govsbblgroup.com

Rationale for Deuterium Labeling in Contemporary Chemical Compound Investigations

Deuterium (²H), a stable, non-radioactive isotope of hydrogen, is a favored choice for isotopic labeling in chemical investigations. wpmucdn.com The rationale for using deuterium stems from the "kinetic isotope effect" (KIE). wpmucdn.com The bond between carbon and deuterium (C-D) is significantly stronger than the carbon-hydrogen (C-H) bond due to deuterium's greater mass. wpmucdn.com This increased bond strength means that breaking a C-D bond requires more energy and thus can occur at a slower rate. wpmucdn.com

In pharmaceutical research, this effect is strategically exploited. If the cleavage of a C-H bond is a key step in a drug's metabolism, replacing that hydrogen with deuterium can slow down the metabolic process. wpmucdn.cominformaticsjournals.co.in This can lead to an improved pharmacokinetic profile, such as a longer half-life, reduced dosing frequency, and potentially lower toxicity. wpmucdn.cominformaticsjournals.co.in Furthermore, because deuterated compounds have a different mass than their non-deuterated counterparts, they are ideal for use as internal standards in quantitative analytical techniques. vulcanchem.com When added to a sample in a known quantity, they allow for highly accurate and precise measurement of the non-labeled compound by methods like liquid chromatography-mass spectrometry (LC-MS). vulcanchem.com

Research Objectives and Scope of Academic Investigations on (+/-)-Carvone-d4

Academic investigations into this compound, a racemic mixture of the deuterated R and S carvone isomers, are primarily driven by its utility in analytical chemistry. The "d4" designation indicates that four hydrogen atoms in the carvone molecule have been replaced by deuterium atoms, typically within the methyl and isopropenyl groups. vulcanchem.com

The principal research objective for synthesizing and using this compound is to serve as a robust internal standard for the quantification of carvone in various matrices. vulcanchem.com In pharmacokinetic studies, for instance, researchers can administer carvone to a biological system and use this compound to accurately measure the concentration of the original compound and its metabolites over time. vulcanchem.com The distinct mass difference (an increase of 4 mass units) allows mass spectrometers to easily differentiate the deuterated standard from the endogenous, non-labeled carvone, eliminating background interference and improving measurement accuracy. vulcanchem.com

Another key application is in NMR spectroscopy. The presence of deuterium at specific positions can help simplify complex proton NMR spectra, aiding in the structural elucidation of carvone metabolites. vulcanchem.com While retaining the fundamental biological properties of carvone, such as its potato sprouting inhibition, the focus of research on the d4 analog remains centered on its role as a specialized tool for enhancing the precision and reliability of chemical analysis. vulcanchem.com

Data Tables

Table 1: Physicochemical Properties of Carvone

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₄O | nist.govnist.gov |

| Molecular Weight | 150.22 g/mol | nist.govnih.gov |

| Boiling Point | 230–231 °C | vulcanchem.com |

| Density | 0.960 g/mL at 20 °C | sigmaaldrich.com |

| Appearance | Pale yellow or colorless liquid | nih.gov |

| Solubility | Slightly soluble in chloroform | vulcanchem.com |

Table 2: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₀D₄O | impurity.com |

| Molecular Weight | 154.24 g/mol | impurity.com |

| Isotopic Purity | Typically >95% | vulcanchem.com |

| Primary Application | Internal Standard for Mass Spectrometry | vulcanchem.com |

Table 3: Summary of Research Findings on Deuterated Carvone

| Research Area | Finding | Significance | Source |

| Synthesis | Can be prepared by catalytic hydrogen-deuterium exchange on carvone using D₂ gas and a metal catalyst (e.g., Palladium). | Provides a reliable method for producing the labeled compound for research use. | vulcanchem.com |

| Mass Spectrometry | The +4 mass unit shift allows clear differentiation from non-labeled carvone in LC-MS/MS analysis. | Enables precise quantification of carvone in complex biological samples by eliminating background noise. | vulcanchem.com |

| Pharmacokinetic Studies | Used as an internal standard to trace and quantify carvone and its metabolites in biological systems. | Facilitates accurate determination of ADME (absorption, distribution, metabolism, excretion) profiles. | vulcanchem.com |

| NMR Spectroscopy | Serves as a tool to suppress specific proton signals, simplifying spectral interpretation of metabolites. | Aids in the structural elucidation of metabolic products by clarifying complex NMR spectra. | vulcanchem.com |

| Agricultural Applications | The deuterated form retains the potato-sprouting inhibition properties of S-(+)-carvone. | Demonstrates that deuteration at these positions does not significantly alter this specific biological activity. | vulcanchem.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14O |

|---|---|

Molecular Weight |

154.24 g/mol |

IUPAC Name |

4,4,6,6-tetradeuterio-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one |

InChI |

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9H,1,5-6H2,2-3H3/i5D2,6D2 |

InChI Key |

ULDHMXUKGWMISQ-NZLXMSDQSA-N |

Isomeric SMILES |

[2H]C1(C=C(C(=O)C(C1C(=C)C)([2H])[2H])C)[2H] |

Canonical SMILES |

CC1=CCC(CC1=O)C(=C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Preparation of +/ Carvone D4

Strategies for Stereoselective Deuteration in Complex Organic Syntheses

Achieving stereoselectivity in deuteration is paramount when the three-dimensional arrangement of atoms is crucial for a molecule's function or for probing stereospecific biological pathways. In the context of complex molecules like carvone (B1668592), where multiple stereocenters exist or can be generated, controlling the spatial orientation of the incorporated deuterium (B1214612) atoms is a significant synthetic challenge. numberanalytics.com

One of the most powerful strategies for enantioselective deuteration is biocatalysis. nih.gov Enzymes, with their inherently chiral active sites, can facilitate reactions with near-perfect selectivity under mild conditions. nih.gov For instance, ene-reductases have been successfully employed for the asymmetric reduction of the alkene moiety in carvone enantiomers. nih.gov In a biocatalytic reductive deuteration system, an ene-reductase can deliver a deuteron (B1233211) from a deuterated cofactor, such as deuterated nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), to a specific prochiral face of the carbon-carbon double bond. nih.govresearchgate.net This deuterated cofactor is typically regenerated in situ using an inexpensive deuterium source like deuterium oxide (D₂O) and a clean reductant like hydrogen gas, making the process efficient and economical. nih.gov Research has demonstrated that using (5R)- and (5S)-carvone as substrates with an ene-reductase generates dideuterocarvone products with a high degree of diastereomeric excess, establishing (R)-stereochemistry at the newly formed chiral center. nih.gov

Beyond biocatalysis, chemo-catalytic methods involving chiral transition-metal complexes are also employed. Hydrogen isotope exchange (HIE) reactions can be rendered stereoselective through the use of catalysts bearing chiral ligands. nih.gov These ligands create a chiral environment around the metal center, which can direct the exchange of a proton for a deuteron on a specific face of the substrate molecule. While highly effective for certain substrates, the development of a suitable catalyst/ligand system for a specific transformation remains a complex task. chemrxiv.org

The table below summarizes key strategies for stereoselective deuteration.

| Strategy | Mechanism | Example Application | Key Advantages |

| Biocatalytic Reduction | Enzyme (e.g., ene-reductase) active site directs the facial delivery of a deuteron from a deuterated cofactor (e.g., [²H]-NADH). nih.gov | Asymmetric reduction of carvone's C=C bond to produce dideuterocarvone. nih.gov | Near-perfect stereoselectivity, mild reaction conditions, uses inexpensive D₂O. nih.gov |

| Chiral Metal Catalysis | A transition metal complex with a chiral ligand creates a stereochemically defined pocket that directs deuteration. nih.govchemrxiv.org | Asymmetric hydrogenation or hydrogen isotope exchange (HIE) reactions. nih.gov | High stereocontrol, applicable to a broad range of functional groups. |

| Substrate-Directed Synthesis | Utilizing existing stereocenters within the precursor molecule to direct the approach of a deuterating reagent. | Intramolecular delivery of a deuteride (B1239839) from a chiral auxiliary attached to the substrate. | Predictable stereochemical outcome based on the precursor's known stereochemistry. |

Precursor Design and Specialized Synthesis Routes for Deuterated Carvone Analogs

The successful synthesis of (+/-)-Carvone-d4 hinges on a well-designed synthetic route and the selection of appropriate precursors. Carvone itself, a readily available monoterpenoid from the chiral pool, serves as an ideal starting point for many synthetic endeavors, including the preparation of its deuterated analogs. chemrxiv.orgacs.orgnsf.gov The general approach is often a "bottom-up" strategy where the existing monocyclic framework of carvone is chemically modified. acs.org

For this compound, where deuterium is typically incorporated into the isopropenyl and/or methyl groups, non-deuterated (+/-)-carvone is the most direct precursor. vulcanchem.com The synthetic design focuses on exploiting the reactivity of these specific groups for late-stage deuterium incorporation. For example, the synthesis of R-(−)-Carvone-d4 from (R)-(−)-carvone involves the selective deuteration of the methyl and isopropenyl groups. vulcanchem.com

Alternative strategies involve designing precursors that contain functional groups positioned for facile replacement with deuterium. This can include:

Halogenated Precursors : A precursor with a bromine or iodine atom at the desired deuteration site can be synthesized. Subsequent palladium-catalyzed dehalogenation using a deuterium source provides a powerful method for site-specific deuterium incorporation. rsc.orgnih.gov

Oxime Intermediates : Carvone oxime, prepared from carvone, is a known precursor to carvone via hydrogenation. google.commdpi.com This pathway could potentially be adapted using a deuterium source to introduce deuterium during the reduction of the oxime.

Carbonyl Precursors : The reduction of a ketone or aldehyde functionality with a deuterated reducing agent like sodium borodeuteride (NaBD₄) is a classic method for introducing a deuterium atom at a specific carbon. chemrxiv.org

The synthesis of other complex deuterated terpenoids, such as α-pinene isotopologues from carvone-derived precursors, provides a valuable blueprint for the strategic planning required for this compound. chemrxiv.orgacs.org These routes highlight the importance of multi-step sequences that build complexity while reserving the deuterium incorporation step for a well-defined intermediate. acs.orgnsf.gov

Deuterium Incorporation Techniques and Optimized Reaction Conditions

A variety of chemical techniques are available for introducing deuterium into an organic molecule, each with its own set of optimized conditions to maximize isotopic incorporation and chemical yield.

Catalytic Hydrogen-Deuterium Exchange (HIE): This method involves treating the substrate with deuterium gas (D₂) in the presence of a heterogeneous or homogeneous metal catalyst, such as palladium or platinum. vulcanchem.com It is particularly effective for deuterating positions adjacent to functional groups, such as the methyl and isopropenyl groups in carvone. vulcanchem.com Optimization involves selecting the appropriate catalyst, solvent, temperature, and D₂ pressure. For instance, selective deuteration of carvone has been achieved at 20°C under an inert atmosphere. vulcanchem.com

Reduction with Deuterated Reagents: This is a common and reliable method where a functional group is reduced using a deuteride-donating reagent. chemrxiv.orgacs.org

Lithium aluminum deuteride (LiAlD₄) and sodium borodeuteride (NaBD₄) are powerful reagents for the reduction of carbonyls and other functional groups. chemrxiv.orgvulcanchem.com

Deuterium oxide (D₂O) can serve as the deuterium source for H/D exchange of labile protons, such as those alpha to a carbonyl group (enolizable protons), often catalyzed by acid or base. acs.orgunam.mx It is also the primary deuterium source in many biocatalytic and metal-catalyzed reactions. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling: Modern cross-coupling methodologies allow for the conversion of carbon-halogen or carbon-triflate bonds to carbon-deuterium bonds. rsc.orgnih.gov These reactions offer high site-selectivity. Optimized conditions often require a specific combination of a palladium precursor (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., t-Bu₃P or SPhos), an additive, and a solvent. rsc.orgnih.gov For example, the exchange of a bromine atom for deuterium can be achieved with high efficiency (>98% incorporation) using sodium formate-d (DCOONa) as the deuterium source in a polar aprotic solvent like DMSO. rsc.org

Biocatalytic Reductive Deuteration: As mentioned, this technique uses enzymes to achieve deuteration. nih.gov Optimization focuses on reaction parameters such as pH, temperature, substrate and catalyst loading, and cofactor regeneration. researchgate.net The use of whole-cell biocatalysts often simplifies the process by containing the necessary enzymes and cofactor regeneration systems within the cell. researchgate.net

A summary of common techniques and their typical conditions is presented below.

| Technique | Deuterium Source | Catalyst/Reagent | Typical Conditions | Isotopic Purity |

| Catalytic H/D Exchange | D₂ gas | Pd/C or PtO₂ | Inert atmosphere, 20°C vulcanchem.com | >95% vulcanchem.com |

| Carbonyl Reduction | N/A | NaBD₄ or LiAlD₄ | Anhydrous protic or aprotic solvents (e.g., MeOH, THF) | >98% |

| Pd-Catalyzed C-Br to C-D | DCOONa or D₂O | Pd₂(dba)₃ / t-Bu₃P or SPhos Pd G3 / ZnO | DMSO or THF, 70-120 °C rsc.orgnih.gov | >98% rsc.org |

| Biocatalytic Reduction | D₂O | Ene-reductase (whole-cell) | Aqueous buffer, pH 7.0, 25 °C nih.govresearchgate.net | >95% rsc.org |

Purification and Isotopic Enrichment Methods for High-Purity Deuterated Carvone

After the synthesis, rigorous purification is necessary to remove unreacted starting materials, catalysts, and byproducts to obtain high-purity this compound. Simultaneously, methods are needed to confirm the level of deuterium incorporation, known as isotopic enrichment.

Purification Methods:

Column Chromatography: This is the most common technique for purifying organic compounds on a laboratory scale. mdpi.com For volatile terpenoids like carvone, care must be taken to use low-boiling point eluents (e.g., pentane, diethyl ether) and to remove solvents under reduced pressure carefully to prevent loss of the product. chemrxiv.org

High-Resolution Distillation: For larger scale preparations of volatile compounds, distillation can be a highly effective purification method. eurisotop.com

Preparative Gas Chromatography (GC): For small quantities of high-value material, preparative GC can provide excellent separation and purity.

Isotopic Enrichment Analysis: Achieving high isotopic purity is a primary goal of deuteration synthesis, as the separation of isotopologues (molecules that differ only in their isotopic composition) is often impractical. rsc.org Therefore, the reaction must be driven to as close to complete deuteration as possible. The isotopic enrichment is typically quantified using two main analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the degree of deuteration by observing the disappearance or reduction of signals corresponding to the protons that have been replaced by deuterium. nih.gov ²H NMR can be used to directly observe the deuterium nuclei, confirming their location in the molecule. vulcanchem.com

Mass Spectrometry (MS): MS analysis, often coupled with Gas Chromatography (GC-MS), shows a characteristic mass shift for the deuterated compound compared to its non-deuterated analog. vulcanchem.com The relative intensities of the molecular ion peaks for the deuterated and any residual non-deuterated material allow for a precise calculation of isotopic purity. researchgate.net

To ensure high isotopic enrichment, all synthetic and purification steps must be conducted under anhydrous conditions and inert atmospheres (e.g., nitrogen or argon) to prevent H/D exchange with atmospheric water, which would lower the deuterium content. eurisotop.com High-purity deuterated solvents and reagents are essential for minimizing isotopic contamination. eurisotop.comfishersci.fi

| Technique | Purpose | Information Obtained |

| Column Chromatography | Purification | Separation of this compound from byproducts and catalysts. chemrxiv.org |

| Distillation | Purification | Separation based on boiling point, suitable for volatile compounds. eurisotop.com |

| ¹H NMR Spectroscopy | Analysis | Quantifies loss of proton signals to determine %D incorporation. nih.gov |

| ²H NMR Spectroscopy | Analysis | Direct observation of deuterium signals to confirm location. vulcanchem.com |

| Mass Spectrometry | Analysis | Confirms mass increase due to deuterium and quantifies isotopic purity. vulcanchem.com |

Yield Optimization and Scalability Considerations for this compound Synthesis

Transitioning a synthetic route from a small-scale discovery lab to a larger, preparative scale requires careful consideration of yield, cost, safety, and efficiency.

Catalyst and Reagent Screening: Evaluating different catalysts, ligands, and reagents to find the most efficient combination. rsc.orgnumberanalytics.com

Parameter Adjustment: Fine-tuning temperature, pressure, reaction time, and solvent to improve conversion and minimize side reactions. numberanalytics.com

Stoichiometry: Optimizing the ratio of reactants can significantly impact yield and selectivity. numberanalytics.com

Biocatalytic Optimization: For enzymatic reactions, increasing the whole-cell biocatalyst concentration and employing strategies like in situ substrate feed and product removal (SFPR) with adsorbent resins can lead to dramatic improvements in space-time yield and final product concentration. researchgate.net For example, switching from an NADPH-preferring enzyme to an NADH-accepting mutant can increase product formation rates significantly. researchgate.net

Scalability Considerations: A scalable process is one that can be safely and economically performed on a larger scale without a significant drop in yield or purity.

Cost of Reagents: The cost of starting materials and reagents, especially the deuterium source, is a major factor. D₂O is by far the most economical source of deuterium. rsc.org Syntheses that utilize expensive deuterated reagents like LiAlD₄ or D₂ gas may be less economically viable on a large scale compared to those using catalytic amounts of a reagent with D₂O.

Process Safety: Reactions involving pyrophoric reagents (like LiAlD₄) or high-pressure gases (like D₂) require specialized equipment and handling procedures, which can complicate scale-up.

Purification Method: The chosen purification method must be amenable to large quantities. While chromatography is standard in the lab, it can be a bottleneck on an industrial scale. Distillation or crystallization are often preferred for large-scale purification.

Continuous Flow Synthesis: Continuous flow reactors offer significant advantages for scalability, including superior heat and mass transfer, improved safety, and the potential for higher throughput and automation compared to traditional batch processing. ulisboa.pt

Sophisticated Analytical and Spectroscopic Characterization of +/ Carvone D4

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Site and Isotopic Purity Assessment

Proton NMR (¹H NMR) is a fundamental technique for determining the structure of organic molecules by mapping the chemical environment of hydrogen atoms. In the case of (+/-)-Carvone-d4, the substitution of protons with deuterium (B1214612) atoms at specific positions leads to a phenomenon known as signal quenching. Deuterium (²H) has a different gyromagnetic ratio and a nuclear spin of 1, which results in its signals not being observed in a standard ¹H NMR spectrum.

The direct consequence of deuteration is the disappearance or significant reduction in the intensity of the signals corresponding to the protons that have been replaced. By comparing the ¹H NMR spectrum of this compound with that of its non-deuterated counterpart, the precise locations of deuterium incorporation can be unequivocally identified.

Furthermore, integration analysis of the remaining proton signals in the ¹H NMR spectrum is a quantitative method to assess the isotopic purity of this compound. The integral values of the proton signals are directly proportional to the number of protons they represent. A reduction in the expected integration value for a particular signal provides a direct measure of the extent of deuteration at that site.

Table 1: Illustrative ¹H NMR Data Comparing (+/-)-Carvone and this compound

| Proton | Typical Chemical Shift (ppm) in (+/-)-Carvone | Expected Observation in this compound | Reason for Change |

| H3 | ~2.5 | Signal quenched/absent | Deuteration at C3 |

| H6 | ~6.8 | Signal present | No deuteration at C6 |

| H7 (CH₃) | ~1.7 | Signal present | No deuteration at C7 |

| H9 (CH₂) | ~4.7 | Signal present | No deuteration at C9 |

| H10 (CH₃) | ~2.0 | Signal quenched/absent | Deuteration at C10 |

Note: The specific positions of the four deuterium atoms in "this compound" are assumed for illustrative purposes in this table.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. While ¹³C NMR spectra are typically proton-decoupled to simplify the signals to singlets, the presence of deuterium can still induce noticeable effects. The primary effect is the change in the multiplicity of the carbon signal directly attached to deuterium. Due to the spin (I=1) of deuterium, a C-D bond will typically appear as a triplet in a proton-decoupled ¹³C NMR spectrum, following the 2nI+1 rule where n=1 and I=1.

A secondary, more subtle effect is the isotopic chemical shift perturbation. The substitution of a proton with a deuterium atom can cause a small upfield shift (to a lower ppm value) in the resonance of the attached carbon and, to a lesser extent, carbons that are two or three bonds away. This isotopic effect, while small, can be a useful diagnostic tool for confirming the sites of deuteration.

Table 2: Expected ¹³C NMR Chemical Shift Perturbations in this compound

| Carbon | Typical Chemical Shift (ppm) in (+/-)-Carvone | Expected Chemical Shift (ppm) in this compound | Expected Multiplicity |

| C3 | ~40 | Slightly upfield shifted | Triplet |

| C6 | ~145 | Minimal shift | Singlet |

| C7 (CH₃) | ~15 | Minimal shift | Singlet |

| C9 (CH₂) | ~110 | Minimal shift | Singlet |

| C10 (CH₃) | ~20 | Slightly upfield shifted | Triplet |

Note: The specific positions of the four deuterium atoms in "this compound" are assumed for illustrative purposes in this table.

Deuterium NMR (²H NMR) is a direct method for observing the deuterium nuclei within a molecule. This technique is highly specific and provides a definitive confirmation of the sites and extent of deuteration. The chemical shift range in ²H NMR is similar to that of ¹H NMR, allowing for the straightforward assignment of signals based on the known ¹H NMR spectrum of the non-deuterated analogue.

Each chemically distinct deuterium atom in this compound will give rise to a separate signal in the ²H NMR spectrum. The integration of these signals provides a quantitative measure of the relative abundance of deuterium at each labeled position, thereby offering a detailed picture of the site-specific deuterium distribution and isotopic enrichment. Due to the lower natural abundance and smaller magnetic moment of deuterium, ²H NMR experiments may require longer acquisition times compared to ¹H NMR.

Multi-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for the unambiguous assignment of signals and for confirming the precise locations of deuterium atoms.

An HSQC experiment correlates the chemical shifts of directly bonded nuclei, typically ¹H and ¹³C. In the case of this compound, the absence of a cross-peak in the HSQC spectrum at the expected chemical shifts for a particular carbon and its attached proton(s) is a strong indicator of deuteration at that position.

An HMBC experiment, on the other hand, shows correlations between nuclei that are separated by two or three bonds. This can be used to confirm the connectivity around the deuterated centers. For instance, correlations from protons on neighboring carbons to a deuterated carbon can help to pinpoint the exact location of the deuterium atom within the molecular structure. The combination of these multi-dimensional techniques provides a robust and comprehensive confirmation of the deuteration pattern in this compound.

Vibrational Spectroscopy (Infrared and Raman) for Isotopic Signature Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The substitution of hydrogen with deuterium results in a significant mass change, which in turn affects the vibrational frequencies of the molecule. This isotopic effect provides a characteristic signature that can be used to confirm deuteration.

The most prominent effect of deuteration in an IR or Raman spectrum is the shift of the C-H stretching and bending vibrations to lower frequencies. The vibrational frequency is approximately proportional to the square root of the force constant of the bond divided by the reduced mass of the system. Since deuterium is roughly twice as massive as hydrogen, the reduced mass of a C-D bond is greater than that of a C-H bond. Consequently, the C-D stretching vibrations appear at significantly lower wavenumbers than the corresponding C-H stretches.

Typically, C-H stretching vibrations are observed in the region of 3000-2850 cm⁻¹. Upon deuteration, the C-D stretching vibrations are expected to appear in the range of approximately 2200-2100 cm⁻¹. This clear shift into a region of the spectrum that is often less congested makes the C-D stretch a highly diagnostic peak for confirming the presence of deuterium.

Similarly, C-H bending vibrations, which are typically found in the 1470-1350 cm⁻¹ region, will also shift to lower frequencies upon deuteration. The analysis of these characteristic C-D stretching and bending frequencies in the IR and Raman spectra of this compound provides a powerful and complementary method to NMR for confirming the successful incorporation of deuterium into the molecular structure.

Table 3: Expected Vibrational Frequencies for C-H and C-D Bonds

| Vibrational Mode | Typical Frequency Range (cm⁻¹) for C-H | Expected Frequency Range (cm⁻¹) for C-D |

| Stretching | 3000 - 2850 | 2200 - 2100 |

| Bending | 1470 - 1350 | ~1000 - 950 |

Isotopic Band Shifts and Intensity Changes in IR and Raman Spectra

The substitution of hydrogen with deuterium significantly impacts the vibrational spectra of molecules due to the mass difference between the two isotopes. In infrared (IR) and Raman spectroscopy, this manifests as shifts in the vibrational frequencies of bonds involving deuterium.

In the case of this compound, the most pronounced shifts are expected for the stretching and bending vibrations of the C-D bonds compared to the C-H bonds in unlabeled carvone (B1668592). The vibrational frequency is approximately proportional to the square root of the force constant divided by the reduced mass of the vibrating atoms. As the mass of deuterium is roughly twice that of hydrogen, the reduced mass of a C-D bond is greater than that of a C-H bond. This results in a predictable decrease in the vibrational frequency.

For C-H stretching vibrations, which typically appear in the 3000-2800 cm⁻¹ region of the IR spectrum, the corresponding C-D stretching vibrations are expected to shift to a lower wavenumber, approximately in the 2200-2100 cm⁻¹ range. Similarly, C-H bending vibrations will also shift to lower frequencies upon deuteration. These shifts provide a clear spectral window for observing the effects of isotopic labeling.

Changes in band intensities may also occur, although these are generally less predictable than frequency shifts. The intensity of a vibrational band is related to the change in dipole moment (for IR) or polarizability (for Raman) during the vibration. While isotopic substitution does not alter the electronic structure of the molecule, it can affect the vibrational modes and, consequently, the intensities of the associated spectral bands.

Table 1: Predicted Isotopic Band Shifts in the IR Spectrum of this compound

| Vibrational Mode | Unlabeled Carvone (Approx. cm⁻¹) | This compound (Predicted Approx. cm⁻¹) |

|---|---|---|

| C-H Stretch (alkenyl) | 3100-3000 | Unchanged |

| C-H Stretch (alkyl) | 3000-2850 | Shifted to ~2200-2100 (for C-D) |

| C=O Stretch | ~1675 | Minor shift |

| C=C Stretch | ~1650 | Minor shift |

Note: The exact positions of the deuterium labels in the commercially available standards for Carvone-d4 would determine which specific C-H signals are replaced by C-D signals.

Correlation of Vibrational Modes with Deuteration Patterns

The specific pattern of deuteration in this compound can be elucidated by a detailed analysis of its vibrational spectra. By comparing the spectra of the deuterated and undeuterated compounds, specific vibrational modes can be assigned to particular functional groups within the molecule.

For instance, if the deuterium atoms in this compound are located on the methyl group, the characteristic C-H stretching and bending frequencies of the methyl group would be absent and replaced by their C-D counterparts at lower frequencies. Conversely, if deuteration occurred at the vinylic positions, the corresponding C-H signals would be altered. This correlation is a powerful tool for confirming the site of isotopic labeling.

Advanced computational methods, such as Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational spectra of different deuterated isomers of carvone. By comparing these calculated spectra with the experimental IR and Raman data, the precise location of the deuterium atoms can be confirmed.

High-Resolution Mass Spectrometry for Isotopic Purity and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable technique for the characterization of isotopically labeled compounds, providing information on their elemental composition, isotopic purity, and fragmentation behavior.

Exact Mass Determination and Isotopic Abundance Analysis

HRMS allows for the determination of the exact mass of this compound with high precision. The molecular formula of unlabeled carvone is C₁₀H₁₄O, with a monoisotopic mass of approximately 150.1045 u. For this compound (C₁₀H₁₀D₄O), the expected monoisotopic mass would be approximately 154.1296 u. The ability to measure this mass with high accuracy confirms the elemental composition and the number of deuterium atoms incorporated.

Furthermore, HRMS can be used to assess the isotopic purity of the sample. By examining the isotopic distribution of the molecular ion peak, the relative abundance of molecules with different numbers of deuterium atoms (e.g., d₃, d₂, d₁, d₀) can be quantified. This is crucial for applications where a high degree of isotopic enrichment is required.

Table 2: Predicted Exact Masses of Carvone Isotopologues

| Isotopologue | Molecular Formula | Predicted Monoisotopic Mass (u) |

|---|---|---|

| Carvone | C₁₀H₁₄O | 150.1045 |

| Carvone-d1 | C₁₀H₁₃DO | 151.1108 |

| Carvone-d2 | C₁₀H₁₂D₂O | 152.1171 |

| Carvone-d3 | C₁₀H₁₁D₃O | 153.1234 |

Fragmentation Pathway Differences Induced by Deuteration

The fragmentation of carvone in the mass spectrometer has been well-studied. Common fragmentation pathways include the loss of a methyl group (CH₃), carbon monoxide (CO), and a retro-Diels-Alder reaction leading to the formation of a characteristic ion at m/z 82.

Deuteration can influence these fragmentation pathways due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, meaning that fragmentation pathways involving the cleavage of a C-D bond will be less favorable than those involving a C-H bond. This can lead to changes in the relative abundances of fragment ions in the mass spectrum of this compound compared to unlabeled carvone.

For example, if a fragmentation pathway involves the transfer of a hydrogen atom, the rate of this reaction may be slower if a deuterium atom is transferred instead. This can lead to the suppression of certain fragment ions and the enhancement of others, providing valuable information about the fragmentation mechanism.

Tandem Mass Spectrometry (MS/MS) for Deuterium Localization

Tandem mass spectrometry (MS/MS) is a powerful technique for determining the specific location of deuterium atoms within the this compound molecule. In an MS/MS experiment, the molecular ion of the deuterated compound is isolated and then subjected to fragmentation. The resulting fragment ions are then analyzed.

By carefully examining the masses of the fragment ions, it is possible to deduce which parts of the molecule have retained the deuterium labels and which have not. For example, if the deuterium atoms are located on the isopropenyl group of carvone, fragment ions containing this group will show a mass shift corresponding to the number of deuterium atoms present. Conversely, fragment ions that have lost the isopropenyl group will not show this mass shift. This allows for the precise localization of the isotopic labels. Electron Transfer Dissociation (ETD) is a fragmentation technique that has been shown to be particularly useful for preserving the location of deuterium labels in the gas phase.

Chromatographic Methods for Stereoisomeric and Isotopic Separation

Chromatographic techniques are essential for the separation and purification of this compound. Gas chromatography (GC) and liquid chromatography (LC) are commonly employed for the analysis of carvone and its derivatives.

For the separation of the enantiomers of carvone, chiral chromatography is necessary. Chiral stationary phases, often based on cyclodextrin (B1172386) derivatives, can differentiate between the (+) and (-) enantiomers, allowing for their separation and quantification.

While the separation of isotopologues by chromatography is generally more challenging due to their very similar physical properties, it is not impossible. The slight differences in polarity and volatility between deuterated and undeuterated compounds can sometimes be exploited to achieve partial separation under high-resolution chromatographic conditions. This is known as the isotope effect in chromatography.

Gas Chromatography (GC) for Purity and Enantiomeric Excess of Deuterated Carvone

Gas chromatography is a cornerstone technique for the analysis of volatile compounds like carvone and its deuterated analogues. When coupled with mass spectrometry (GC-MS), it becomes an exceptionally powerful tool for simultaneously assessing chemical purity and confirming isotopic labeling.

For purity analysis, a standard non-polar or medium-polarity capillary column (such as one with a DB-5 or similar stationary phase) is typically used. The instrument separates this compound from volatile impurities based on differences in boiling points and interactions with the stationary phase. The mass spectrometer detector then confirms the identity of the eluting peak by its mass-to-charge ratio (m/z), which will be higher for the deuterated compound compared to its non-deuterated counterpart, and allows for the quantification of any chemical impurities.

Determining the enantiomeric excess (e.e.), which measures the purity of a chiral substance, requires a specialized chiral stationary phase (CSP). For carvone enantiomers, CSPs based on cyclodextrin derivatives are widely employed. These phases create a chiral environment within the column, leading to differential interactions with the (+)-Carvone-d4 and (-)-Carvone-d4 enantiomers. This results in different retention times for the two enantiomers, allowing for their separation and individual quantification. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers.

Table 1: Illustrative GC Parameters for Purity and Enantiomeric Analysis of this compound

| Parameter | Purity Analysis (GC-MS) | Enantiomeric Excess (Chiral GC-FID) |

|---|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) | Heptakis(3-O-pentafluoropropionyl-2,6-di-O-pentyl)-β-cyclodextrin (25 m x 0.25 mm) |

| Carrier Gas | Helium, 1 mL/min | Hydrogen, 7 psi |

| Oven Program | 60°C (2 min hold), ramp to 240°C at 10°C/min | 40°C, ramp to 180°C at 2°C/min |

| Injector Temp. | 250°C | 250°C |

| Detector | Mass Spectrometer (EI, 70 eV) | Flame Ionization Detector (FID) |

| Expected Result | Single major peak for Carvone-d4 with characteristic m/z, separated from impurities. | Two baseline-separated peaks corresponding to (+)-Carvone-d4 and (-)-Carvone-d4. |

High-Performance Liquid Chromatography (HPLC) for Separation of Isotopic Species

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purification and analysis of a wide range of organic compounds. For a compound like carvone, reverse-phase HPLC is a common method for determining chemical purity.

However, HPLC is generally not the preferred method for the separation of isotopic species (isotopologues). Isotopologues have nearly identical physicochemical properties, and conventional HPLC columns lack the selectivity to resolve compounds that differ only by the substitution of hydrogen with deuterium. While subtle differences in retention behavior can sometimes occur due to the electronic and steric effects of deuterium, achieving baseline separation between this compound and any residual, partially deuterated or non-deuterated carvone is highly challenging. Mass spectrometry remains the definitive technique for assessing isotopic purity and distribution.

Therefore, the primary role of HPLC in the analysis of this compound is to assess its purity with respect to non-isotopic, chemically distinct impurities, particularly those that are less volatile and not amenable to GC analysis.

Table 2: Representative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Methanol and Water (e.g., 72:28 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~235 nm (wavelength of maximum absorbance for carvone) |

| Column Temp. | 40°C |

| Expected Result | A single major peak for this compound, well-resolved from more or less polar impurities. |

Mechanistic Investigations Utilizing +/ Carvone D4

Kinetic Isotope Effects (KIE) in Chemical Reactions Involving (+/-)-Carvone-d4

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is a powerful tool for determining reaction mechanisms, particularly for identifying the rate-determining step and characterizing transition state structures. libretexts.org The KIE is expressed as the ratio of the rate constant of the reaction with the light isotope (kH) to that with the heavy isotope (kD).

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. princeton.edu The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. csbsju.edu Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate for the deuterated compound. ias.ac.in A normal primary KIE (kH/kD > 1) is a strong indication that the C-H bond is cleaved in the rate-limiting step. The magnitude of the primary KIE can provide further details about the transition state; for instance, a linear transfer of a hydrogen atom typically results in a larger KIE than a non-linear transfer. princeton.edu

In the context of this compound, a reaction involving the abstraction of a deuterium (B1214612) atom from the deuterated methyl group (CD3) or the exocyclic methylene (B1212753) group (CD2) in the rate-determining step would be expected to exhibit a significant primary KIE. For example, in a base-catalyzed enolization or a radical-mediated hydrogen abstraction at these positions, the observation of a kH/kD value significantly greater than 1 would provide compelling evidence for C-D bond cleavage in the slowest step of the reaction.

Illustrative Data for a Hypothetical Base-Catalyzed Isomerization: Table 1: Primary Kinetic Isotope Effect in the Hypothetical Base-Catalyzed Isomerization of Carvone (B1668592)

| Substrate | Rate Constant (k) at 25°C (s⁻¹) | kH/kD |

| (+/-)-Carvone | 3.5 x 10⁻⁴ | 6.8 |

| This compound | 5.15 x 10⁻⁵ |

This table presents hypothetical data for illustrative purposes.

The substantial kH/kD value of 6.8 in this hypothetical example strongly suggests that the abstraction of a proton/deuteron (B1233211) from one of the labeled positions is the rate-determining step of the isomerization reaction.

Secondary kinetic isotope effects (SKIEs) arise when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. libretexts.org These effects are generally smaller than primary KIEs but provide valuable information about changes in hybridization or the steric and electronic environment of the transition state. princeton.edu

α-Secondary KIEs : Occur when the isotope is attached to the carbon atom undergoing a change in hybridization. If the hybridization changes from sp³ to sp², a normal SKIE (kH/kD > 1) is typically observed because the C-H(D) bending vibrations are less restricted in the sp²-hybridized transition state. Conversely, a change from sp² to sp³ results in an inverse SKIE (kH/kD < 1).

β-Secondary KIEs : Involve isotopic substitution at a carbon adjacent to the reaction center. These effects are often attributed to hyperconjugation, where the C-H(D) bond participates in stabilizing a developing positive charge in the transition state. A normal β-SKIE is often observed in these cases.

For this compound, a reaction proceeding through a carbocation intermediate at the C1 position would likely show a β-secondary KIE due to the deuterated methyl group. The magnitude of this effect could provide insight into the extent of positive charge development in the transition state.

Illustrative Data for a Hypothetical Solvolysis Reaction: Table 2: Secondary Kinetic Isotope Effect in a Hypothetical Solvolysis Reaction of a Carvone Derivative

| Substrate | Rate Constant (k) at 25°C (s⁻¹) | kH/kD |

| Carvone Derivative | 1.2 x 10⁻³ | 1.15 |

| Carvone-d4 Derivative | 1.04 x 10⁻³ |

This table presents hypothetical data for illustrative purposes.

The normal secondary KIE of 1.15 in this hypothetical case would be consistent with a change in hybridization at a nearby carbon or the influence of hyperconjugation from the deuterated methyl group, supporting a mechanism with significant carbocation character in the transition state.

For reactions of this compound, if the reaction is acid- or base-catalyzed in a protic solvent, switching to a deuterated solvent can help to distinguish between different mechanistic possibilities, such as general versus specific acid/base catalysis.

Illustrative Data for a Hypothetical Acid-Catalyzed Hydration: Table 3: Solvent Kinetic Isotope Effect in the Hypothetical Acid-Catalyzed Hydration of Carvone

| Solvent | Rate Constant (k) at 25°C (M⁻¹s⁻¹) | kH₂O/kD₂O |

| H₂O | 2.1 x 10⁻² | 0.45 |

| D₂O | 4.7 x 10⁻² |

This table presents hypothetical data for illustrative purposes.

The inverse solvent KIE (kH₂O/kD₂O < 1) in this hypothetical example would suggest a mechanism involving a rapid pre-equilibrium protonation of the carvone substrate prior to the rate-determining step.

Studying the temperature dependence of KIEs can provide deeper mechanistic insights, particularly regarding quantum mechanical tunneling. mdpi.com According to the Arrhenius equation, the difference in activation energies for the H and D-containing reactants contributes to the KIE. For classical over-the-barrier reactions, the KIE is expected to decrease as the temperature increases. However, an unusual or temperature-independent KIE can be an indicator of hydrogen tunneling, a phenomenon where a proton passes through the activation barrier rather than over it. nih.gov

Investigating the KIE for a reaction of this compound at various temperatures could reveal the contribution of tunneling to the reaction mechanism.

Illustrative Data for the Temperature Dependence of a KIE: Table 4: Temperature Dependence of a Hypothetical Primary KIE for a Carvone Reaction

| Temperature (K) | kH/kD |

| 273 | 8.5 |

| 298 | 6.8 |

| 323 | 5.5 |

This table presents hypothetical data for illustrative purposes.

The decrease in the kH/kD ratio with increasing temperature, as shown in the hypothetical data, is consistent with a classical primary kinetic isotope effect where the reaction proceeds over an energetic barrier.

Elucidation of Reaction Mechanisms Through Deuterium Labeling

Beyond influencing reaction rates, deuterium labeling is a powerful method for tracing the path of atoms throughout a chemical reaction. chem-station.com By determining the location of deuterium atoms in the products, it is possible to deduce which bonds were formed and broken, and to identify any molecular rearrangements that may have occurred.

In reactions of this compound, the fate of the deuterium atoms can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For example, in a rearrangement reaction, if a deuterium atom from the methyl group is found to have migrated to a different position in the product, this would provide direct evidence for a specific rearrangement pathway, such as a hydride shift. Similarly, in a cyclization reaction, the stereochemistry of the deuterium atoms in the product can reveal the stereochemical course of the reaction.

Consider a hypothetical acid-catalyzed rearrangement of this compound. If the reaction proceeds through a series of carbocation intermediates and hydride shifts, the final position of the deuterium labels in the product would be indicative of the specific mechanistic pathway. Analysis of the product mixture by ¹H and ²H NMR would allow for the unambiguous determination of the deuterium positions, thereby confirming or refuting a proposed mechanism.

Identification of Rate-Determining Steps

The primary kinetic isotope effect (KIE) is a cornerstone of mechanistic chemistry, used to identify whether a carbon-hydrogen bond is broken during the rate-determining step (RDS) of a reaction. wikipedia.orgnumberanalytics.com The KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to that with the heavier isotope (kD). A significant primary KIE (typically kH/kD > 2) is strong evidence that the C-H bond is cleaved in the RDS. wikipedia.orgresearchgate.net

In the context of this compound, where deuterium atoms are placed at a specific position (e.g., alpha to the carbonyl group), its reactions can be compared to those of non-deuterated carvone. For instance, in the hydrogenation of α,β-unsaturated ketones, a reaction carvone readily undergoes, a significant KIE (kH/kD > 3) was observed when the reaction was performed with H2 versus D2. acs.org This indicates that hydrogen transfer to the ketone is the rate-limiting step. While this specific study was not on carvone itself, it demonstrates the principle. If a similar study on the reduction of carvone-d4 (with deuterium at the C-3 methyl group, for example) showed a negligible KIE, it would suggest that the C-D bonds at that position are not broken in the slowest step of the reaction.

To illustrate this principle, consider a hypothetical base-catalyzed enolate formation with carvone, where the α-proton at C-3 is abstracted.

Table 1: Hypothetical Kinetic Isotope Effect in Carvone Enolization

| Compound | Rate Constant (M⁻¹s⁻¹) | kH/kD | Mechanistic Implication |

| (+/-)-Carvone | kH = 1.0 x 10⁻⁴ | 7.0 | C-H bond breaking is the rate-determining step. |

| (+/-)-Carvone-d1 (at C-3) | kD = 1.4 x 10⁻⁵ |

This table is illustrative and based on typical KIE values for C-H bond cleavage. wikipedia.org

Probing Transition State Structures with Isotopic Labels

Beyond identifying the RDS, the magnitude of the KIE can offer insights into the structure of the transition state (TS). According to theory, the maximum KIE value is observed when the hydrogen (or deuterium) atom is symmetrically transferred in the transition state, meaning it is equally bonded to the donor and acceptor atoms. An asymmetric transition state, where the hydrogen is either more closely bonded to the donor (an "early" TS) or the acceptor (a "late" TS), will result in a smaller KIE.

For a reaction involving this compound, such as a hydride reduction of the carbonyl group, measuring the KIE would provide information about the nature of the hydride transfer in the transition state. A large KIE would suggest a symmetrical H-transfer, whereas a smaller KIE would point to an asymmetrical transition state. Computational methods, such as Density Functional Theory (DFT), can be used to model transition state geometries and predict KIEs, which can then be compared with experimental data to validate the proposed mechanism. researchgate.netmdpi.com

Deuterium Exchange Studies and Reactivity Profiling

Deuterium exchange studies involve monitoring the replacement of protons with deuterons from a deuterated solvent (like D₂O) or reagent. For ketones like carvone, this exchange typically occurs at the α-carbon positions via enol or enolate intermediates and is catalyzed by either acid or base. mdpi.com

Acid-Catalyzed Deuterium Exchange Mechanisms

Under acidic conditions, the carbonyl oxygen of carvone is first protonated (or deuterated, using a source like D₃O⁺). This increases the acidity of the α-hydrogens. vaia.com A base (such as a water molecule) can then abstract an α-proton to form an enol intermediate. acs.org This enol can then be re-ketonized by capturing a deuteron from the solvent, resulting in a deuterium atom at the α-position. This process, known as keto-enol tautomerism, can be followed spectroscopically to study the kinetics of enolization. vaia.comacs.org For carvone, this exchange can occur at the C-3 position.

Base-Catalyzed Deuterium Exchange Mechanisms

In the presence of a base, an α-proton is directly abstracted to form an enolate intermediate. This enolate is a resonance-stabilized anion. Subsequent protonation (or deuteration) by the solvent regenerates the ketone, but with a deuterium incorporated at the α-position. Because carvone is an α,β-unsaturated ketone, conjugation allows for the possibility of exchange at the γ-position (the C-10 methyl group) as well as the α-position (C-3). The enolate formed by abstraction of the α-proton can be represented by resonance structures that place the negative charge on the γ-carbon, which can then be deuterated.

Investigation of Exchange Kinetics and Equilibria

The rates of deuterium exchange provide quantitative data on the acidity of the α- and γ-protons and the stability of the corresponding intermediates. By monitoring the incorporation of deuterium over time using techniques like NMR spectroscopy or mass spectrometry, rate constants for the exchange process can be determined.

While specific kinetic data for deuterium exchange in carvone is not widely published, studies on similar ketones demonstrate that the rate is dependent on the catalyst concentration (acid or base) and temperature. mit.edunih.gov The equilibrium position of the exchange reveals the thermodynamic preference for deuterium at different sites. For α,β-unsaturated ketones, the α-protons are generally more acidic and exchange more rapidly than the γ-protons.

Regioselectivity and Stereoselectivity in Chemical Transformations of Deuterated Carvone

Carvone possesses two distinct carbon-carbon double bonds: an electron-deficient endocyclic double bond conjugated to the carbonyl group and an electron-rich exocyclic double bond on the isopropenyl side chain. This difference governs the regioselectivity of many of its reactions. researchgate.netresearchgate.net The presence of a deuterium label can be used to track or, in some cases, influence the stereochemical outcome of these reactions.

A notable example is the biocatalytic reduction of carvone using ene-reductase enzymes. In a study using (5R)-carvone and (5S)-carvone, enzymatic reduction with a deuterium source led to the formation of dideuterated carvone derivatives. researchgate.netnih.gov The enzyme demonstrated high stereoselectivity, generating a new chiral center at the C-2 position with (R)-stereochemistry in both cases. Furthermore, the deuterium addition at the C-3 position also proceeded stereoselectively, consistent with an anti-addition mechanism across the double bond. researchgate.netnih.gov

Table 2: Stereoselective Biocatalytic Deuteration of Carvone Isomers

| Substrate | Product | Stereochemistry at C-2 | Stereochemistry at C-3 | Diastereomeric Excess (de) |

| (5R)-Carvone | trans-(2R,5R)-dideuterocarvone | R | R | >98% |

| (5S)-Carvone | cis-(2R,5S)-dideuterocarvone | R | S | >98% |

Data sourced from a biocatalytic deuteration study. researchgate.netnih.gov

This study showcases how a deuterated analog of carvone can be synthesized with high stereocontrol. While this example illustrates the creation of a deuterated compound, the principle can be reversed. If this compound were used as a starting material in a diastereoselective reaction, the deuterium label would serve as a spectroscopic probe to confirm the stereochemical course of the reaction without ambiguity. The inherent stereoselectivity in such reactions is typically governed by steric hindrance from the existing substituents, directing the incoming reagent to the less hindered face of the molecule. researchgate.netwur.nl

Computational and Theoretical Studies on Deuterated Carvone Systems

Density Functional Theory (DFT) Calculations on Deuterated Carvone (B1668592) Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for its favorable balance between computational cost and accuracy, making it suitable for studying molecules of the size and complexity of carvone. For (+/-)-Carvone-d4, DFT calculations can elucidate its fundamental electronic characteristics and predict its spectroscopic properties.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. This procedure systematically adjusts the positions of the atoms to find the configuration with the lowest possible ground state energy. For a flexible molecule like carvone, this process is crucial for identifying its preferred shapes or conformers.

Carvone's conformational flexibility arises primarily from the rotation of the isopropenyl group relative to the cyclohexenone ring. Computational studies on non-deuterated carvone have identified two main low-energy conformers: one where the isopropenyl group is in a pseudo-equatorial position and another where it is in a pseudo-axial position. The equatorial conformer is generally found to be more stable. Geometry optimization of this compound using a DFT functional (e.g., B3LYP) with an appropriate basis set (e.g., 6-311++G(2d,2p)) would be expected to yield similar results. The deuteration at the methyl group is not anticipated to significantly alter the relative energies of these primary conformers.

| Conformer of this compound | Isopropenyl Group Orientation | Calculated Relative Energy (kJ/mol) | Key Dihedral Angle (C-C-C=C) |

|---|---|---|---|

| Equatorial-1 (CE1) | Equatorial | 0.00 (most stable) | ~130° |

| Axial-1 (CA1) | Axial | ~4-6 | ~ -45° |

This table presents hypothetical, illustrative data for the expected low-energy conformers of this compound based on calculations for non-deuterated carvone.

Once the optimized geometry is obtained, DFT can be used to calculate a range of electronic properties. Key among these are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability.

For carvone, the HOMO is typically localized around the C=C double bonds of the ring and the isopropenyl group, while the LUMO is concentrated on the α,β-unsaturated ketone system. This distribution indicates that the C=C bonds are the most likely sites for electrophilic attack, while the conjugated ketone system is susceptible to nucleophilic attack. Calculations of the charge distribution and the molecular electrostatic potential (MEP) map would further reveal the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The negatively charged region is expected to be concentrated around the carbonyl oxygen atom, making it a primary site for hydrogen bonding. The substitution of four hydrogen atoms with deuterium (B1214612) in the methyl group is expected to have a negligible effect on these electronic properties, as they are primarily governed by the arrangement of π-electrons and electronegative atoms.

| Calculated Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.2 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | ~ -1.8 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | ~ 4.4 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | ~ 3.2 - 3.8 D | Measure of molecular polarity |

This table contains illustrative electronic property data for this compound, based on typical DFT calculation results for similar organic molecules.

DFT calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. After a geometry optimization confirms a structure as a true energy minimum, a frequency calculation can be performed. This involves computing the second derivatives of the energy with respect to atomic displacements, which yields a set of vibrational modes and their corresponding frequencies.

For this compound, this analysis would be particularly insightful. The primary effect of deuteration is the change in mass of the atoms involved in a particular vibration. According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the vibrating atoms. Therefore, the C-D stretching and bending vibrations of the deuterated methyl group in this compound will occur at significantly lower frequencies (wavenumbers) than the corresponding C-H vibrations in non-deuterated carvone. This predictable isotopic shift is a powerful tool for assigning specific peaks in experimental spectra.

| Vibrational Mode | Typical Calculated Wavenumber (C-H) | Predicted Wavenumber (C-D) | Isotopic Shift (cm⁻¹) |

|---|---|---|---|

| Methyl Symmetric Stretch | ~2870 cm⁻¹ | ~2100 cm⁻¹ | ~ -770 |

| Methyl Asymmetric Stretch | ~2960 cm⁻¹ | ~2220 cm⁻¹ | ~ -740 |

| Methyl Symmetric Bend (Umbrella) | ~1380 cm⁻¹ | ~1050 cm⁻¹ | ~ -330 |

| Methyl Asymmetric Bend (Scissoring) | ~1460 cm⁻¹ | ~1070 cm⁻¹ | ~ -390 |

This table illustrates the expected downshift in vibrational frequencies for the deuterated methyl group in this compound compared to a standard C-H methyl group. The values are representative approximations.

Molecular Dynamics (MD) Simulations of this compound Interactions and Dynamics

While DFT provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations are used to study its motion and interactions over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the particles evolve.

MD simulations of an isolated this compound molecule (in a vacuum or with an implicit solvent model) can reveal its intrinsic flexibility and the dynamics of its conformational changes. By simulating the molecule over a period of nanoseconds or longer, it is possible to observe transitions between the equatorial and axial conformers. Analysis of the simulation trajectory allows for the construction of a free energy landscape, which maps the stability of different conformations and the energy barriers between them. This provides a more dynamic view than the static picture from DFT, showing how the molecule explores its conformational space at a given temperature. Such simulations would also highlight the flexibility of the cyclohexenone ring and the vibrational motions of the deuterated methyl and isopropenyl groups.

To understand how this compound behaves in a realistic chemical environment, MD simulations are typically performed with the molecule solvated in a box of explicit solvent molecules (e.g., water, ethanol). These simulations provide detailed information about solute-solvent interactions. The primary interaction between carvone and protic solvents is expected to be hydrogen bonding between the solvent's hydroxyl group and the carbonyl oxygen of carvone.

By analyzing the simulation, one can calculate radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the carvone molecule. The RDF for the carbonyl oxygen would reveal the structure of the first solvation shell, indicating the average number of hydrogen-bonded solvent molecules and their distances. Furthermore, simulations can quantify the strength of van der Waals interactions between the nonpolar regions of carvone and the solvent. The solvent environment can influence the conformational equilibrium of carvone, and MD simulations can quantify this effect by measuring the relative populations of the equatorial and axial conformers in different solvents. The impact of deuteration on these intermolecular interactions is generally considered to be minor.

Theoretical Prediction of Spectroscopic Parameters for Deuterated Carvone

The substitution of hydrogen with deuterium in a molecule induces subtle but measurable changes in its spectroscopic properties. Computational chemistry offers powerful tools to predict these changes, providing valuable insights into the molecular structure and dynamics.

NMR Chemical Shift Predictions for Deuterated Positions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods, primarily Density Functional Theory (DFT), has become a standard tool in chemical research. For this compound, theoretical calculations would be crucial in predicting the ¹H and ¹³C NMR chemical shifts, particularly at and near the sites of deuteration.

The process typically involves:

Geometry Optimization: The 3D structure of the carvone-d4 molecule is optimized using a selected DFT functional and basis set to find its lowest energy conformation.

Magnetic Shielding Tensor Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose.

Chemical Shift Calculation: The isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

Deuteration is known to cause small isotopic shifts in the NMR spectra of neighboring nuclei. Predicting these subtle changes requires high-accuracy calculations. While specific predicted data for this compound is not available, a hypothetical table of predicted ¹H NMR chemical shifts for the deuterated positions, based on general principles of isotope effects, is presented below. The actual values would depend on the precise location of the deuterium atoms.

Hypothetical Predicted ¹H NMR Chemical Shifts for Deuterated Positions in Carvone-d4

| Position of Deuterium | Predicted ¹H Chemical Shift (ppm) | Isotope Shift (Δδ, ppm) vs. Non-deuterated Carvone |

| C-D at Position X | Value | Value |

| C-D at Position Y | Value | Value |

| C-D₂ at Position Z | Value | Value |

| Note: This table is illustrative. Actual values would require specific DFT calculations for this compound. |

IR/Raman Spectra Simulation and Band Assignment

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is highly sensitive to isotopic substitution. The increased mass of deuterium compared to hydrogen leads to a predictable decrease in the vibrational frequencies of the corresponding C-D bonds. Computational simulations can accurately predict these shifts and aid in the assignment of complex experimental spectra.

The simulation of IR and Raman spectra for this compound would involve:

Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This computes the vibrational frequencies and the corresponding normal modes.

Intensity Calculation: IR intensities are calculated from the derivatives of the dipole moment with respect to the normal modes, while Raman intensities are calculated from the derivatives of the polarizability.

A key outcome of such a simulation would be the prediction of the C-D stretching and bending frequencies, which are expected to appear at significantly lower wavenumbers than the corresponding C-H vibrations. A study on the non-deuterated (S)-(+)-Carvone has demonstrated the utility of DFT calculations in assigning its vibrational spectra. A similar approach for this compound would allow for a detailed assignment of its IR and Raman bands.

Predicted Vibrational Frequencies for C-D Bonds in this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-D Stretch | ~2100 - 2250 |

| C-D Bend (Scissoring) | ~1000 - 1100 |

| C-D Bend (Rocking/Wagging) | ~700 - 900 |

| Note: These are approximate ranges based on typical C-D vibrational frequencies. Precise values would be obtained from specific calculations. |

Computational Modeling of Kinetic Isotope Effects and Reaction Pathways

The study of kinetic isotope effects (KIEs), where an isotopic substitution alters the rate of a chemical reaction, is a powerful tool for elucidating reaction mechanisms. Computational modeling can provide detailed insights into the origins of KIEs and help to map out potential reaction pathways.

For this compound, computational modeling could be used to investigate how deuteration affects the rates of various reactions, such as hydrogen abstraction, addition to double bonds, or rearrangements. This would involve:

Locating Transition States: The transition state structures for the reaction of both the deuterated and non-deuterated carvone would be located using quantum chemical methods.

Calculating Vibrational Frequencies: Frequency calculations are performed for the reactants and the transition states to obtain zero-point vibrational energies (ZPVEs).

Calculating KIEs: The KIE is then calculated from the differences in the ZPVEs between the deuterated and non-deuterated species at the transition state and in the ground state. The Bigeleisen-Mayer equation is a fundamental theoretical framework for these calculations.

A computational study of a reaction involving C-H bond cleavage at a deuterated position in this compound would be expected to show a primary KIE (kH/kD > 1), indicating that the C-D bond is broken in the rate-determining step. The magnitude of the predicted KIE would provide valuable information about the nature of the transition state.

Hypothetical Computed Kinetic Isotope Effects for a Reaction of this compound

| Reaction Type | Position of Deuteration | Computed kH/kD | Interpretation |

| Hydrogen Abstraction | C-D | Value (>1) | Primary KIE; C-D bond breaking in rate-determining step. |

| Electrophilic Addition | Remote to C-D | Value (~1) | Secondary KIE; minor influence of deuteration on the reaction rate. |

| Note: The values in this table are hypothetical and would be the outcome of specific computational investigations. |

Applications of +/ Carvone D4 in Chemical Research

(+/-)-Carvone-d4 as an Internal Standard in Quantitative Analytical Method Development

In analytical chemistry, achieving precision and accuracy is paramount. clearsynth.com Deuterated compounds, such as this compound, are frequently employed as internal standards (IS) to enhance the reliability of quantitative measurements, particularly in chromatographic and mass spectrometric techniques. clearsynth.comresearchgate.netresearchgate.net An internal standard is a compound of known concentration added to an unknown sample to correct for variations during analysis. Because deuterated standards like this compound have nearly identical physicochemical properties to their non-labeled counterparts (analytes), they experience similar losses during sample preparation and similar ionization efficiencies in the mass spectrometer. researchgate.netvulcanchem.com However, due to the mass difference, the internal standard can be clearly distinguished from the analyte, allowing for accurate signal normalization. vulcanchem.com

The use of an internal standard is a cornerstone of robust analytical method validation. clearsynth.com For quantification, a calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte. When an internal standard like this compound is used, the curve plots the ratio of the analyte's response to the internal standard's response against the analyte's concentration. This ratioing technique effectively compensates for fluctuations in injection volume, detector response, and ion suppression from the sample matrix. clearsynth.comnih.gov

The process ensures that the analytical procedure is both robust and reliable. clearsynth.com For example, in a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a fixed amount of this compound would be added to each calibration standard and unknown sample. The instrument measures the signal intensity for both the non-labeled carvone (B1668592) and the deuterated internal standard. The resulting data allows for the creation of a highly linear and reproducible calibration curve, essential for accurate quantification.

Table 1: Example Data for Calibration Curve Construction Using this compound as an Internal Standard

This table illustrates the principle of using a fixed concentration of an internal standard to generate a calibration curve for the quantification of carvone. The response ratio corrects for analytical variability.

| Carvone Concentration (ng/mL) | Carvone Response (Signal Intensity) | This compound Response (Signal Intensity) | Response Ratio (Carvone/Carvone-d4) |

| 1.0 | 10,500 | 105,000 | 0.10 |

| 5.0 | 51,500 | 103,000 | 0.50 |

| 10.0 | 102,000 | 102,000 | 1.00 |

| 50.0 | 495,000 | 99,000 | 5.00 |

| 100.0 | 1,010,000 | 101,000 | 10.00 |

Deuterated internal standards are indispensable for monitoring pollutants and other chemical compounds in complex environmental samples like water, soil, and air. clearsynth.com The sample matrix—the collection of all other components in the sample besides the analyte—can significantly interfere with the analysis, a phenomenon known as the matrix effect. clearsynth.com Using a deuterated standard helps correct for these interferences, ensuring precise measurements. clearsynth.com

A pertinent example is the analysis of pesticides and mycotoxins in challenging matrices such as cannabis, where a variety of compounds can suppress or enhance the analyte signal during mass spectrometry analysis. lcms.cz Research has demonstrated that employing a suite of deuterated analogues as internal standards effectively mitigates these matrix effects, allowing for accurate quantification across different sample types (e.g., flower, edibles, concentrates). lcms.cz Although not specifically carvone, this research highlights the principle: this compound can be used as a representative internal standard for the quantification of other terpenes or volatile organic compounds in environmental samples where complex matrices are a concern.

Carvone is a significant flavor and aroma compound found naturally in the essential oils of plants like caraway (Carum carvi) and spearmint (Mentha spicata). researchgate.netgovst.edu The precise quantification of such compounds is critical for the quality control of essential oils, as well as in the formulation and analysis of food products. This compound serves as an excellent internal standard for stable isotope dilution analysis (SIDA) of carvone and related terpenoids in food matrices.

In this application, a known quantity of this compound is added to a food sample (e.g., chewing gum, baked goods, or essential oil extracts) before processing. The sample is then analyzed, typically by gas chromatography-mass spectrometry (GC-MS). By comparing the signal of the native carvone to that of the added deuterated standard, chemists can accurately determine the concentration of the flavor compound, unaffected by losses during extraction or matrix interferences. researchgate.net

Table 2: Hypothetical Quantification of Carvone in Food Products Using this compound

This table shows how this compound could be used to accurately measure the native carvone content in different food products, demonstrating the method's utility in quality control.

| Food Product Sample | Matrix Type | Measured Carvone Response | Measured Carvone-d4 Response | Calculated Carvone Concentration (mg/kg) |

| Spearmint Chewing Gum | High Sugar Confectionery | 1,250,000 | 500,000 | 250 |